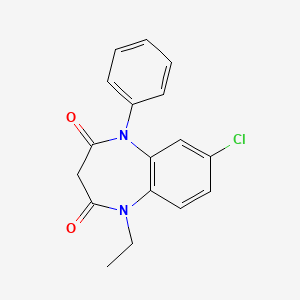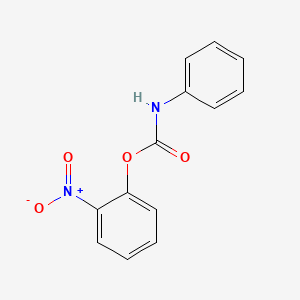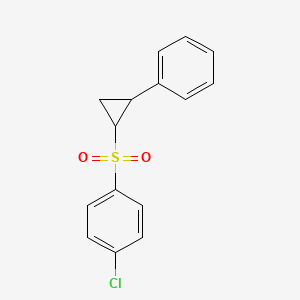
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene is an organic compound that features a sulfonyl group attached to a benzene ring, which is further substituted with a chloro group and a phenylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene typically involves the following steps:
Formation of the Cyclopropyl Group: The phenylcyclopropyl group can be synthesized through cyclopropanation reactions, where a phenyl group is reacted with a suitable cyclopropanation reagent.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the chloro group can participate in electrophilic aromatic substitution reactions.
相似化合物的比较
Similar Compounds
- 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
- 1-Chloro-4-(4-methylphenoxy)phenylsulfonylbenzene
- 1-Chloro-4-(phenylsulfonyl)benzene
Uniqueness
1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene is unique due to the presence of the phenylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
21309-07-9 |
|---|---|
分子式 |
C15H13ClO2S |
分子量 |
292.8 g/mol |
IUPAC 名称 |
1-chloro-4-(2-phenylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c16-12-6-8-13(9-7-12)19(17,18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
InChI 键 |
ZRLNSNULNMARCC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


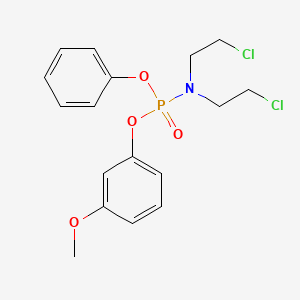
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
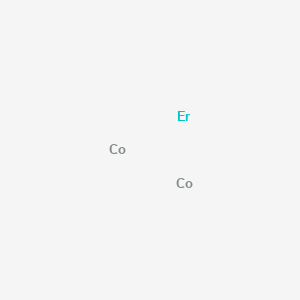
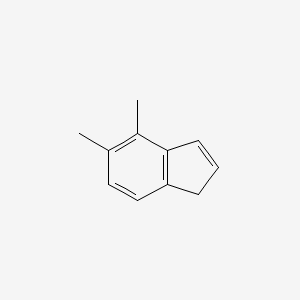
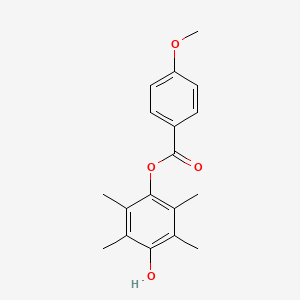
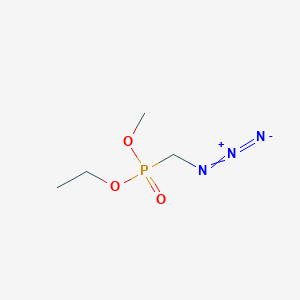



![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
